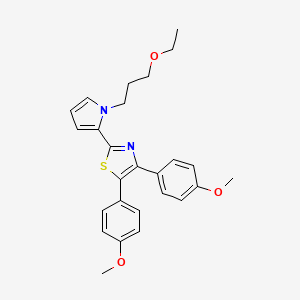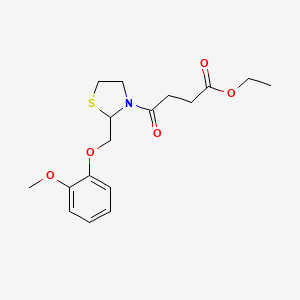
Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate is a complex organic compound with a unique structure that combines several functional groups, including an ester, ether, and thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-methoxyphenol and ethyl 3-oxobutanoate. These intermediates are then subjected to a series of reactions, including etherification, esterification, and cyclization, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors include the selection of cost-effective raw materials, the use of robust catalysts, and the implementation of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate can be compared with other similar compounds, such as:
Ethyl 2-(2-methoxyphenoxy)acetate: This compound has a similar ether linkage but lacks the thiazolidine ring.
2-Methoxyphenyl isocyanate: This compound contains the methoxyphenyl group but has different reactivity due to the isocyanate functional group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds mentioned above.
Properties
CAS No. |
103182-39-4 |
|---|---|
Molecular Formula |
C17H23NO5S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 4-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-4-oxobutanoate |
InChI |
InChI=1S/C17H23NO5S/c1-3-22-17(20)9-8-15(19)18-10-11-24-16(18)12-23-14-7-5-4-6-13(14)21-2/h4-7,16H,3,8-12H2,1-2H3 |
InChI Key |
VZVZUNCYCIVOQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCSC1COC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


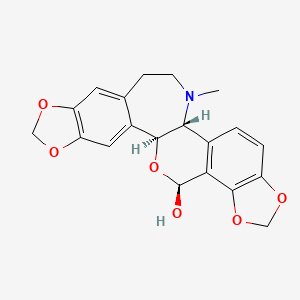
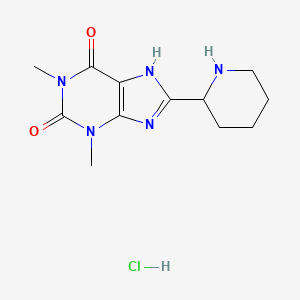
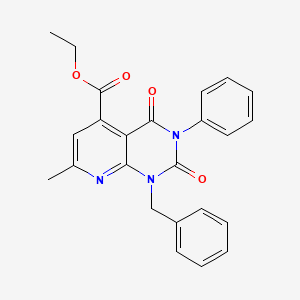

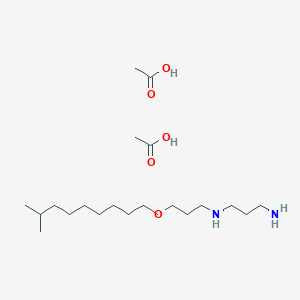
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12741775.png)
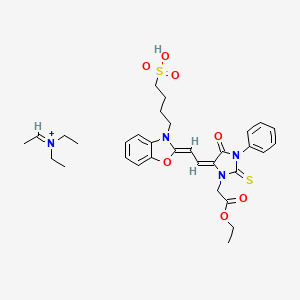

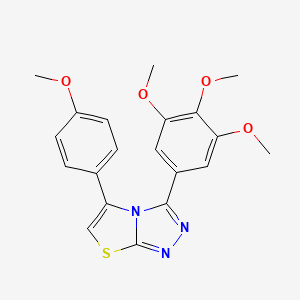
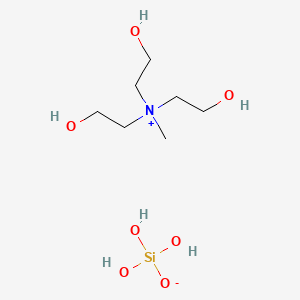
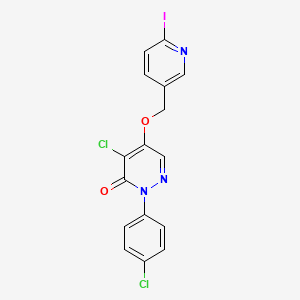

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)
